Methyl 3-(benzylamino)-3-oxopropanoate

Description

Methyl 3-(benzylamino)-3-oxopropanoate (CAS: 66825-16-9) is a β-ketoamide ester characterized by a benzyl-substituted amino group and a methyl ester moiety. It serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Synthesized via condensation of methyl malonyl chloride with benzylamine (yield: ~84%) or via carbon dioxide-mediated routes (yield: ~60%) , its structural features include:

- Molecular formula: C₁₁H₁₃NO₃

- Key functional groups: Methyl ester (COOCH₃), β-ketoamide (CONH-benzyl), and carbonyl (C=O).

Structure

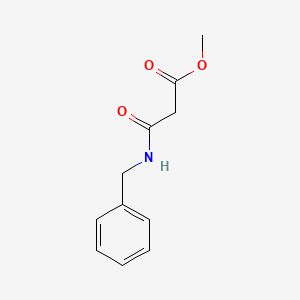

2D Structure

Properties

IUPAC Name |

methyl 3-(benzylamino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)7-10(13)12-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUAADDJYWWUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456914 | |

| Record name | Methyl 3-(benzylamino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66825-16-9 | |

| Record name | Methyl 3-(benzylamino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzylamino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with benzylamine in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions . This aza-Michael addition reaction proceeds efficiently under microwave irradiation, yielding the desired product with good to excellent yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylamino)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydroxyl derivatives.

Scientific Research Applications

Chemistry

Methyl 3-(benzylamino)-3-oxopropanoate serves as a crucial building block in organic synthesis:

- Intermediate in Drug Synthesis: It is used to create various pharmaceutical compounds, including antibiotics like moxifloxacin, which inhibit bacterial DNA replication .

- Reagent in Organic Chemistry: This compound is employed in numerous chemical reactions, including oxidation and reduction processes that yield diverse derivatives.

Biology

The compound is significant in biochemical research:

- Enzyme Interaction Studies: It acts as a substrate in biochemical assays to study enzyme kinetics and interactions.

- Potential Anticancer Activity: Recent studies have indicated that derivatives of this compound may exhibit anticancer properties by modulating microRNA processing, impacting cancer cell proliferation .

Medicine

The pharmaceutical applications are noteworthy:

- Precursor for Antibacterial Agents: As an intermediate for synthesizing moxifloxacin, it plays a vital role in developing antibiotics that target bacterial infections effectively.

- Investigational Therapeutics: Ongoing research is exploring its potential as a therapeutic agent against various diseases due to its unique chemical structure that allows for modification and optimization .

Data Tables

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (SKOV-3) | 17.14 | |

| Moxifloxacin | Antibacterial | 0.5 | |

| Novel Quinoline Derivative | Anticancer (A2780) | 13.52 |

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that a derivative of this compound exhibited potent anticancer activity against ovarian cancer cell lines. The compound's mechanism involved the modulation of microRNA pathways, leading to enhanced apoptosis in cancer cells resistant to conventional therapies .

Case Study 2: Antibiotic Development

Research highlighted the use of this compound as a precursor for synthesizing moxifloxacin. The study confirmed its efficacy against various bacterial strains, showcasing its importance in antibiotic development and resistance management .

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)-3-oxopropanoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(Diphenylamino)-3-oxopropanoate (13)

- Structure: Replaces the benzyl group with diphenylamino (NPh₂).

- Synthesis : Prepared via palladium-catalyzed coupling or direct condensation, yielding 55% .

- Physical properties :

- NMR data :

- Key difference : Enhanced steric bulk from diphenyl groups reduces reactivity in nucleophilic substitutions compared to the benzyl analog .

Ethyl 3-(Benzylamino)-3-oxopropanoate (3f)

Methyl N-α-Methylbenzylaminobutanoate (5a)

- Structure : Incorporates an α-methylbenzylamine substituent and a longer carbon chain.

- Synthesis : Produced via reaction of (S)-(-)-α-methylbenzylamine with methyl acetone at 150°C, yielding diastereomers (αS,3S and αS,3R) .

- NMR data : Distinct splitting patterns in ¹H NMR due to stereochemistry (e.g., δ 1.35 for CH(CH₃)) .

- Key difference: Chiral centers enable enantioselective applications, unlike the achiral benzylamino derivative .

Methyl 3-(Benzyl(2-(benzylamino)ethyl)amino)-3-oxopropanoate (8)

- Structure : Contains a branched alkyl chain with dual benzyl groups.

- Synthesis : Formed via palladium-catalyzed α-arylation of β-dicarbonyl compounds .

- Application : Intermediate in CaV1.3 inhibitor synthesis, highlighting its pharmacological relevance .

- Key difference: Increased hydrogen-bonding capacity due to additional amino groups enhances interactions with biological targets .

Data Table: Comparative Analysis

Key Research Findings

- Reactivity: this compound exhibits higher electrophilicity at the β-carbon compared to ethyl analogs, facilitating nucleophilic additions .

- Steric Effects: Diphenylamino derivatives (e.g., Compound 13) show reduced reactivity in cyclocondensation reactions due to steric hindrance .

- Stereochemical Impact: Compounds like 5a demonstrate the importance of stereochemistry in enantioselective synthesis, a feature absent in the parent benzylamino compound .

Biological Activity

Methyl 3-(benzylamino)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, summarizing relevant studies, case findings, and kinetic evaluations.

Chemical Structure and Properties

This compound is characterized by its ester functional group and an amine side chain, contributing to its biological interactions. The compound can be synthesized through various methods, including palladium-catalyzed reactions, which have been documented in the literature .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that certain analogs inhibited the growth of non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23 with IC50 values ranging from 1.48 µM to 47.02 µM . The most potent compound in this series was noted to have an IC50 comparable to established chemotherapeutics like staurosporine.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has been investigated for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In one study, specific derivatives showed inhibition percentages of up to 48.61% against AChE at a concentration of 50 µM . This suggests potential applications in treating conditions such as Alzheimer's disease, where cholinesterase inhibitors are beneficial.

Kinetic Studies

Kinetic studies involving this compound derivatives have employed Lineweaver-Burk plots to determine their enzyme inhibition mechanisms. These studies revealed that the compounds could act as competitive inhibitors against target enzymes, highlighting their potential therapeutic roles in metabolic disorders .

Case Studies

-

Case Study on Anticancer Efficacy :

- Objective : Evaluate the efficacy of this compound derivatives against NSCLC.

- Method : MTT assay was performed on A549 and NCI-H23 cell lines.

- Results : The most effective derivative exhibited an IC50 value of 1.48 µM, indicating strong antiproliferative activity.

-

Case Study on Enzyme Inhibition :

- Objective : Assess the inhibitory effect on AChE.

- Method : In vitro assays were conducted to measure inhibition rates.

- Results : A derivative showed a maximum inhibition rate of 48.61% at a concentration of 50 µM, suggesting significant cholinesterase inhibitory potential.

Data Summary

| Activity Type | Target | IC50 Value (µM) | Inhibition (%) |

|---|---|---|---|

| Anticancer Activity | A549 Cell Line | 1.48 | N/A |

| Anticancer Activity | NCI-H23 Cell Line | 47.02 | N/A |

| Enzyme Inhibition | AChE | N/A | 48.61 |

| Enzyme Inhibition | BuChE | N/A | N/A |

Q & A

Basic Synthesis Methods and Optimization

Q: What are the standard synthetic routes for methyl 3-(benzylamino)-3-oxopropanoate, and how do their yields compare? A: The compound is commonly synthesized via nucleophilic acyl substitution. A high-yield method (84%) involves reacting methyl malonyl chloride with benzylamine . An alternative route using carbon dioxide yields 60% . Advanced protocols utilize ethyl malonyl chloride, benzylamine, and triethylamine in dichloromethane, achieving 55% post-purification . Yield discrepancies often arise from reaction conditions (e.g., solvent choice, stoichiometry, and purification techniques). For optimization, consider adjusting equivalents of benzylamine or using anhydrous conditions to minimize hydrolysis .

Spectral Characterization and Structural Confirmation

Q: How can researchers confirm the structure of this compound using spectroscopic data? A: Key spectral markers include:

- ¹H NMR : Signals at δ 7.29–7.38 (benzyl aromatic protons), δ 4.50 (d, J = 6 Hz, -CH₂-Ph), δ 3.38 (s, -COCH₂CO-), and δ 1.28 (t, ester -CH₃) .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) .

- HRMS : Exact mass of 235.1208 [M+H]⁺ . Cross-referencing these with databases ensures structural fidelity.

Advanced Analytical Techniques for Purity Assessment

Q: What advanced methods are used to assess purity and monitor reactions involving this compound? A:

- HPLC : Retention times (e.g., 1.64 minutes under SQD-FA05 conditions) and LCMS ([M+H]⁺ = 294) are critical for purity checks .

- Flash Chromatography : Employ gradients like cyclohexane/ethyl acetate (8:2 → 7:3) to isolate the compound from byproducts .

- NMR Purity Analysis : Absence of extraneous peaks (e.g., residual solvents or unreacted benzylamine) confirms purity .

Contradictions in Synthetic Yields: Mechanistic Insights

Q: Why do reported yields vary across synthesis protocols, and how can these discrepancies be resolved? A: Yield variations (55–84%) stem from differences in:

- Reagent Quality : Anhydrous solvents and freshly distilled benzylamine improve reactivity .

- Workup Procedures : Incomplete removal of triethylamine hydrochloride or residual malonyl chloride can reduce yields. Acidic washes (1M HCl) enhance purity .

- Side Reactions : Competing hydrolysis of the ester or amide groups under humid conditions necessitates strict moisture control .

Reactivity and Derivatization Strategies

Q: How can this compound be functionalized for downstream applications? A: The compound’s amide and ester groups enable diverse derivatization:

- Amide Alkylation : React with NaH and methyl iodide to form methyl 2-methyl-3-[methyl(phenyl)amino]-3-oxopropanoate, a precursor for cyclization reactions .

- Hydrazine Derivatives : Treatment with hydrazine hydrate yields N-benzyl-3-hydrazinyl-3-oxopropanamide (89% yield), useful in heterocyclic synthesis .

- Enzyme Inhibition Studies : The β-keto ester moiety serves as a warhead in designing protease inhibitors .

Stability and Storage Recommendations

Q: What storage conditions ensure long-term stability of this compound? A:

- Temperature : Store at -20°C in airtight containers to prevent degradation .

- Solubility : Dissolve in anhydrous DMSO or dichloromethane for stock solutions, avoiding protic solvents (e.g., water or ethanol) to limit ester hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to suppress oxidation .

Mechanistic Studies: Nucleophilic Acyl Substitution

Q: What mechanistic evidence supports the nucleophilic acyl substitution pathway in its synthesis? A: The reaction of benzylamine with methyl malonyl chloride follows a two-step mechanism:

Nucleophilic Attack : Benzylamine’s -NH₂ attacks the electrophilic carbonyl carbon of malonyl chloride, forming a tetrahedral intermediate.

Cl⁻ Elimination : Departure of the chloride ion yields the amide product.

Kinetic studies using in situ IR or LCMS monitoring validate this pathway, with triethylamine acting as a proton scavenger to drive the reaction .

Applications in Multi-Target Drug Discovery

Q: How is this compound utilized in designing multi-target ligands or prodrugs? A: Its bifunctional structure enables:

- NOS1AP Interaction : Acts as a neuronal nitric oxide synthase (nNOS) inhibitor, modulating protein-protein interactions .

- β-Lactam Analogues : Serves as a precursor for cephalosporin-like antibiotics, leveraging the β-keto ester motif .

- Metabolic Probes : Incorporates isotopically labeled (¹³C/¹⁵N) benzyl groups for tracking metabolic pathways via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.